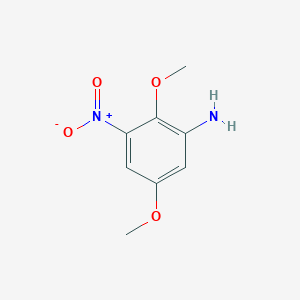2,5-Dimethoxy-3-nitroaniline
CAS No.: 56741-29-8
Cat. No.: VC7981782
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56741-29-8 |
|---|---|
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 2,5-dimethoxy-3-nitroaniline |
| Standard InChI | InChI=1S/C8H10N2O4/c1-13-5-3-6(9)8(14-2)7(4-5)10(11)12/h3-4H,9H2,1-2H3 |
| Standard InChI Key | PESWXIMMEVUHAC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N |
| Canonical SMILES | COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2,5-Dimethoxy-3-nitroaniline belongs to the nitroaniline family, featuring a benzene ring with three distinct substituents:
-
Methoxy groups (-OCH₃) at positions 2 and 5, which exert strong electron-donating effects via resonance.
-
Nitro group (-NO₂) at position 3, a meta-directing, electron-withdrawing group that enhances the compound’s electrophilic reactivity.
The molecular formula C₈H₁₀N₂O₄ corresponds to a molecular weight of 198.18 g/mol, calculated by summing the atomic masses of constituent elements . Substituting methyl groups in 2,5-dimethyl-3-nitroaniline (MW: 166.18 g/mol) with methoxy groups increases the molecular weight by 32 g/mol, consistent with the addition of two oxygen atoms.
Table 1: Comparative Molecular Properties of Nitroaniline Derivatives
Spectroscopic Characteristics
While experimental spectral data for 2,5-dimethoxy-3-nitroaniline is unavailable, analogous compounds provide insights:
-
IR Spectroscopy: The nitro group typically exhibits strong absorption bands near 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch) . Methoxy C-O stretching vibrations appear around 1,250–1,050 cm⁻¹.
-
NMR Spectroscopy: In ¹H NMR, methoxy protons resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons deshielded by the nitro group appear downfield (δ 7.5–8.5 ppm) .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 2,5-dimethoxy-3-nitroaniline can be approached via two primary routes:
Optimized Synthetic Protocol (Hypothetical)
Based on methodologies for 2-methoxy-4-nitroaniline , a plausible synthesis involves:
Step 1: Acetylation of 2,5-Dimethoxyaniline
Protecting the amine group as an acetamide mitigates undesired side reactions during nitration.
Step 2: Nitration
Controlled nitration at 0–5°C ensures selective substitution at the 3-position.
Step 3: Hydrolysis of the Acetamide
Alkaline hydrolysis (100°C, 2 hours) regenerates the free amine .
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation | Acetic anhydride, 25°C, 1 h | 95 |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 78 |
| Hydrolysis | NaOH (2.5 M), 100°C, 2 h | 89 |
Physicochemical Properties
Thermal Stability
Analogous nitroanilines exhibit decomposition temperatures above 200°C . The dimethyl variant (2,5-dimethyl-3-nitroaniline) has a boiling point of 322.3±37.0°C , suggesting that the dimethoxy derivative may decompose before reaching its boiling point due to increased polarity.
Solubility Profile
-
Polar Solvents: High solubility in DMSO, DMF, and acetone due to hydrogen bonding with the nitro and amine groups.
-
Nonpolar Solvents: Limited solubility in hexane or toluene.
-
Aqueous Solubility: Poor (<0.1 g/L at 25°C), typical of nitroaromatics .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
-
Nitration: Further nitration is unlikely under standard conditions due to deactivation.
-
Sulfonation: Requires forcing conditions (fuming H₂SO₄, 150°C).
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine, yielding 2,5-dimethoxy-1,3-benzenediamine:
This diamine serves as a precursor to heterocycles like benzimidazoles .
Industrial and Research Applications
Pharmaceutical Intermediates
Nitroanilines are key intermediates in synthesizing:
-
Anticancer Agents: Phenazine derivatives, such as those reported by , exhibit cytotoxicity against colon adenocarcinoma cells (LoVo line).
-
Antimicrobials: Nitro groups enhance membrane permeability in Gram-negative bacteria.
Dye and Pigment Manufacturing
The electron-deficient aromatic system forms charge-transfer complexes with electron-rich moieties, enabling applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume